3-Bromo-2-(trifluoromethyl)phenol
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Overview
Description
3-Bromo-2-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H4BrF3O It is a substituted phenol, where the phenolic ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(trifluoromethyl)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or trifluoromethyl groups under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets .
Comparison with Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group at the fifth position.
2-Bromo-4-(trifluoromethyl)phenol: Another isomer with different substitution pattern.
4-Bromo-2-(trifluoromethyl)phenol: Bromine and trifluoromethyl groups at different positions.
Uniqueness: 3-Bromo-2-(trifluoromethyl)phenol is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interactions in chemical and biological systems. The trifluoromethyl group imparts unique electronic properties, making it valuable in various applications .
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNXFUUIDHXHMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857434 |
Source
|
Record name | 3-Bromo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214352-26-7 |
Source
|
Record name | 3-Bromo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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